molecular formula C18H12F3N3O5 B3572441 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3572441
M. Wt: 407.3 g/mol
InChI Key: SQJBQIGITOJZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an isoindole group, which is a bicyclic compound consisting of a benzene ring fused to a five-membered ring with two carbonyl groups. The compound also contains a nitro group and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .

Mechanism of Action

The mechanism of action of this compound is not known. It is possible that the compound could have biological activity, given the presence of functional groups such as the nitro group and the trifluoromethyl group, which are often seen in biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It is always recommended to handle chemicals with appropriate safety measures .

Future Directions

The potential applications and future directions for this compound are not well-documented. Given its complex structure and the presence of several functional groups, it could be of interest in the field of medicinal chemistry or materials science .

Properties

IUPAC Name

3-(4-nitro-1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O5/c19-18(20,21)10-3-1-4-11(9-10)22-14(25)7-8-23-16(26)12-5-2-6-13(24(28)29)15(12)17(23)27/h1-6,9H,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJBQIGITOJZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

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